molecular formula C14H18N2O4 B13545109 Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No.: B13545109
M. Wt: 278.30 g/mol
InChI Key: IEUZTBOFTYLZGK-UHFFFAOYSA-N
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Description

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30372 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with benzyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group provides additional stability and potential for further functionalization compared to other similar compounds .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-15(19-2)13(17)12-8-16(9-12)14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

IEUZTBOFTYLZGK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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